JWH 081-N-(cyclohexylmethyl) analog

Cannabinoid Receptor Structure-Activity Relationship Synthetic Cannabinoid

This JWH 081-N-(cyclohexylmethyl) analog (CHM-081) is an irreplaceable analytical reference standard for forensic toxicology and cannabinoid receptor SAR studies. The N-cyclohexylmethyl substitution fundamentally alters CB1/CB2 affinity compared to parent JWH-081, making it essential for accurate radioligand binding assays, LC-MS/MS validation, and metabolism studies. Procuring this ≥98% pure, certified standard ensures data integrity, comparability, and reliable forensic identification.

Molecular Formula C27H27NO2
Molecular Weight 397.51
CAS No. 1373876-34-6
Cat. No. B606654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJWH 081-N-(cyclohexylmethyl) analog
CAS1373876-34-6
SynonymsCHM-081;  CHM 081;  CHM081; 
Molecular FormulaC27H27NO2
Molecular Weight397.51
Structural Identifiers
SMILESCOC1=CC=C(C2=CC=CC=C21)C(=O)C3=CN(C4=CC=CC=C43)CC5CCCCC5
InChIInChI=1S/C27H27NO2/c1-30-26-16-15-23(20-11-5-6-13-22(20)26)27(29)24-18-28(17-19-9-3-2-4-10-19)25-14-8-7-12-21(24)25/h5-8,11-16,18-19H,2-4,9-10,17H2,1H3
InChIKeyLMENRXZOUBANKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JWH 081-N-(cyclohexylmethyl) analog (CAS 1373876-34-6): A Distinct Synthetic Cannabinoid Reference Standard for Forensic and Receptor Selectivity Research


JWH 081-N-(cyclohexylmethyl) analog (CAS 1373876-34-6), also known as CHM-081, is a synthetic cannabinoid belonging to the naphthoylindole family [1]. It is structurally derived from the parent compound JWH 081 by substituting the N-alkyl group with a cyclohexylmethyl moiety . This modification is known to significantly alter a compound's pharmacological profile, particularly its affinity and selectivity for cannabinoid receptors CB1 and CB2, making it a critical tool for structure-activity relationship (SAR) studies and forensic identification [2]. The compound is offered as an analytical reference standard with a purity of ≥98% [3].

Why JWH 081-N-(cyclohexylmethyl) analog (CAS 1373876-34-6) Cannot Be Replaced by Other JWH-081 Analogs or Parent Compounds


Substituting JWH 081-N-(cyclohexylmethyl) analog with its parent compound, JWH 081, or other related analogs like JWH-018 or JWH-073 is scientifically invalid due to the profound impact of the cyclohexylmethyl substitution. This specific modification to the N-alkyl chain is known to drastically alter CB1/CB2 receptor binding affinity, selectivity, and intrinsic activity [1]. The parent compound JWH 081 demonstrates a 10-fold selectivity for CB1 over CB2, whereas this analog's modified side chain is a key determinant of its own distinct pharmacological fingerprint, which remains uncharacterized . Therefore, using a generic substitute in receptor binding assays, metabolism studies, or forensic analyses would introduce an uncontrolled variable, rendering data non-comparable and conclusions unreliable .

Quantitative Differentiation of JWH 081-N-(cyclohexylmethyl) analog (CAS 1373876-34-6) vs. JWH 081 Parent Compound and In-Class Analogs


Structural Modification Impact: N-alkyl Substitution as a Key Determinant of Receptor Pharmacodynamics

The target compound features a cyclohexylmethyl group replacing the standard N-alkyl chain of JWH 081. This specific modification is a known key determinant in altering a synthetic cannabinoid's binding profile at CB1 and CB2 receptors. While direct binding data for this analog is not publicly available, the parent JWH 081 serves as a critical baseline comparator . The structural change is expected to alter the molecule's interaction within the receptor's hydrophobic binding pocket, directly impacting its Ki and selectivity [1].

Cannabinoid Receptor Structure-Activity Relationship Synthetic Cannabinoid

Comparative CB1/CB2 Selectivity Profile: JWH 081 Parent Compound vs. JWH-098 Analog

The parent compound, JWH 081, exhibits a 10.3-fold selectivity for the central CB1 receptor (Ki = 1.2 nM) over the peripheral CB2 receptor (Ki = 12.4 nM) . This selectivity profile is not conserved across all analogs. For instance, JWH-098, another analog, demonstrates a reversed selectivity, being approximately 4-fold weaker at CB1 and 6-fold more potent at CB2 than JWH 081, resulting in a slight overall preference for CB2 [1]. The cyclohexylmethyl analog's unique N-substituent is predicted to confer a distinct selectivity profile, making it a necessary comparator for investigating how the N-alkyl chain length and bulk influence receptor preference.

CB1 Receptor CB2 Receptor Binding Affinity

Analytical Distinction: Unique Chromatographic and Spectrometric Signatures vs. JWH-018 Analog (NE-CHMIMO)

JWH 081-N-(cyclohexylmethyl) analog possesses unique analytical signatures that are critical for its unambiguous identification in forensic and toxicological samples. It can be differentiated from its close structural relative, the cyclohexylmethyl derivative of JWH-018 (NE-CHMIMO), via established analytical techniques. A forensic study on NE-CHMIMO demonstrated the use of GC-MS, GC-sIR, and NMR for structural characterization [1]. The target compound, with its distinct 4-methoxy-1-naphthoyl moiety, will exhibit a different mass spectrum, retention time, and NMR fingerprint compared to NE-CHMIMO (which has an unsubstituted naphthalene ring) .

Forensic Chemistry Analytical Reference Standard Mass Spectrometry

In Vivo Behavioral Potency of Parent JWH 081 Establishes Baseline for Future Analog Studies

While in vivo data for the cyclohexylmethyl analog is absent, the parent compound JWH 081 has been characterized in behavioral models, providing a crucial benchmark for future comparative work. In a study assessing dependence potential, mice administered JWH 081 showed a significant, dose-dependent increase in time spent in an unpreferred space during a conditioned place preference (CPP) test, a measure of drug reward [1]. This baseline behavioral effect of JWH 081 serves as a comparator for evaluating how the N-cyclohexylmethyl modification alters psychotropic activity and abuse liability .

Behavioral Pharmacology Conditioned Place Preference In Vivo Model

Defined Research and Forensic Applications for JWH 081-N-(cyclohexylmethyl) analog (CAS 1373876-34-6)


Quantitative Receptor Pharmacology: Profiling CB1/CB2 Selectivity of the N-Cyclohexylmethyl Series

This compound is essential for radioligand binding assays designed to quantify its affinity (Ki) and selectivity for human CB1 versus CB2 receptors. Direct comparison with the parent compound JWH 081 (Ki CB1 = 1.2 nM, CB2 = 12.4 nM) and other analogs (e.g., JWH-098) will elucidate the precise role of the N-cyclohexylmethyl group in determining receptor subtype preference . Such data is fundamental for building predictive SAR models and understanding the molecular basis of cannabinoid receptor activation [1].

Forensic Toxicology and NPS Surveillance: Analytical Method Development and Validation

Forensic laboratories require this certified reference standard to develop and validate robust analytical methods (LC-MS/MS, GC-MS) for the detection and quantification of JWH 081-N-(cyclohexylmethyl) analog in seized materials and biological specimens. Its unique chemical structure provides a distinct mass spectrum and retention time, allowing for its differentiation from other cyclohexylmethyl derivatives like NE-CHMIMO [2]. This is a critical component for accurate toxicological reporting and monitoring the emergence of novel psychoactive substances (NPS) [3].

Metabolic Stability and Pathway Elucidation: Comparing In Vitro Metabolism to JWH 081

Procuring this analog is crucial for in vitro metabolism studies using human liver microsomes or hepatocytes. A direct comparison with the metabolism of JWH 081 allows researchers to identify how the cyclohexylmethyl substitution alters metabolic stability and the formation of unique urinary biomarkers . This knowledge is vital for developing effective screening procedures and interpreting toxicological findings in clinical and forensic casework [4].

SAR-Driven Exploration of Cannabimimetic Activity and Potential Therapeutic Windows

Academic and pharmaceutical researchers investigating the endocannabinoid system can use this compound as a chemical probe in a series of N-alkyl modified JWH analogs. By comparing its in vitro efficacy (e.g., GTPγS binding) and in vivo effects to the well-characterized parent JWH 081 [5], scientists can identify structure-activity relationships that may separate desirable therapeutic effects (e.g., analgesia) from unwanted psychoactive properties or toxicity, a key goal in cannabinoid drug discovery [6].

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